N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-(dimethylamino)-N-methylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N9O/c1-26(2)16-8-7-15(21-22-16)20(30)27(3)14-11-28(12-14)18-10-9-17-23-24-19(29(17)25-18)13-5-4-6-13/h7-10,13-14H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXYKCPPEPWLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes multiple heterocycles and functional groups. This compound is part of a larger class of triazolo-pyridazine derivatives known for their diverse biological activities and potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 354.385 Da. Its structure features a triazolo-pyridazine core that contributes to its pharmacological properties. The presence of the azetidine ring and dimethylamino group enhances its interaction with biological targets.
1. Inhibition of c-Met Kinase
Research has shown that derivatives of triazolo-pyridazine compounds exhibit significant inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in various cancer pathways. For instance, one study evaluated several triazolo-pyridazine derivatives for their inhibitory effects on c-Met kinase and found that specific compounds demonstrated IC50 values as low as 0.090 μM, indicating potent activity against this target .
2. Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound were assessed using various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited moderate cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These results suggest that the compound has potential as an anti-cancer agent, particularly through its action on c-Met signaling pathways .
3. Induction of Apoptosis
Further investigations into the mechanism of action revealed that the compound can induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase. This apoptotic effect was confirmed through assays that measure cellular viability and apoptosis markers .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on related triazolo-pyridazine derivatives have highlighted the significance of specific structural features in enhancing biological activity:
- Triazole and Pyridazine Core : Essential for binding to c-Met kinase.
- Dimethylamino Group : Enhances solubility and interaction with cellular targets.
- Azetidine Ring : Contributes to overall structural stability and biological efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of fused bicyclic heterocycles, which are prevalent in drug discovery. Below is a comparative analysis with structurally related compounds:
Key Observations:
Core Heterocycle Differences: The target compound’s triazolo-pyridazine core differs from pyrazolo-pyridine (e.g., ) and imidazoquinoline (e.g., ) systems. This may improve binding affinity in enzyme-active sites.
The dimethylamino-pyridazine moiety introduces basicity and solubility advantages over the methyl/ethyl substituents in the pyrazolo-pyridine compound .
The azetidine ring’s rigidity may confer metabolic stability superior to the flexible ethyl group in the pyrazolo-pyridine analogue .
Pharmacokinetic and Toxicological Data (Hypothetical Based on Structural Analogues):
- Solubility: Higher solubility than pyrazolo-pyridine derivatives due to the dimethylamino group.
- Metabolic Stability: Azetidine rings are known to resist cytochrome P450 oxidation, suggesting prolonged half-life.
- Toxicity: Absence of aromatic amines (cf. IQ ) reduces genotoxicity risk.
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine moiety can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl intermediates. For example, describes using 1-amino-3-cyanopyridines as precursors for triazolo-pyridazine systems via MnO₂ oxidation. Key steps include:
- Cyclization : Use azide-alkyne Huisgen cycloaddition (click chemistry) to form the triazole ring, as demonstrated in for triazole-pyrazole hybrids.
- Optimization : Adjust reaction temperatures (e.g., 0–50°C) and catalysts (e.g., trifluoroacetic acid) to improve yields .
- Purification : Employ flash chromatography (e.g., cyclohexane/ethyl acetate gradients) for isolating intermediates .
Basic: How can researchers characterize the stereochemistry and regioselectivity of the azetidine and cyclobutyl substituents?
- X-ray crystallography : Resolve 3D structures to confirm substituent positions and stereochemistry. highlights the use of crystallography for pyrrolo-triazine analogs.
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to infer spatial arrangements. For example, vicinal coupling in azetidine protons (~3.5–4.5 ppm) can indicate ring conformation .
- NOE experiments : Detect through-space interactions to validate cyclobutyl group orientation .
Advanced: How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?
- Cross-validation : Compare HRMS-derived molecular weights with theoretical values (e.g., reports <1 ppm error). Discrepancies may indicate impurities or tautomeric forms.
- DEPT and HSQC NMR : Assign carbon environments to distinguish between regioisomers. For example, carbonyl carbons in carboxamide groups resonate at ~165–170 ppm .
- Isotopic labeling : Introduce N or C labels to trace ambiguous peaks .
Advanced: What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets. references kinase inhibitor design using similar triazine-carboxamides.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR models : Corlate substituent electronic properties (e.g., Hammett σ values) with inhibitory activity .
Basic: What safety protocols are critical for handling this compound in the lab?
- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Avoid inhalation; use fume hoods for weighing (per ) .
- Spill management : Collect spills with absorbent materials (e.g., Celite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carboxamide group .
Advanced: How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?
- Prodrug design : Introduce phosphate or PEGylated groups at the dimethylamino moiety to enhance aqueous solubility.
- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for preclinical formulations.
- Salt formation : Screen counterions (e.g., HCl, mesylate) to improve bioavailability .
Basic: What analytical techniques are recommended for assessing purity (>95%)?
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 5–95% over 20 min) and UV detection at 254 nm .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and monitor for byproducts (e.g., dealkylated species).
- Elemental analysis : Validate C/H/N ratios within ±0.4% of theoretical values .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of the cyclobutyl group?
- Bioisosteric replacement : Substitute cyclobutyl with spirocyclic or bicyclo[2.2.1] groups to modulate steric effects.
- Enantioselective synthesis : Prepare (R)- and (S)-cyclobutyl analogs via chiral auxiliaries (e.g., Evans oxazolidinones) to probe stereochemical impacts on potency .
- LogP measurements : Assess hydrophobicity changes using shake-flask or chromatographic methods (e.g., HILIC) .
Basic: What stability tests are essential for long-term storage of this compound?
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition (e.g., hydrolysis of the triazole ring) .
- Lyophilization : Test freeze-dried formulations for reconstitution efficiency and particle size distribution.
- NMR stability : Track chemical shift changes in DMSO-d₆ over time to detect tautomerism .
Advanced: How can researchers address low yields in the final coupling step (azetidine-pyridazine linkage)?
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations or CuI for Ullmann couplings .
- Microwave assistance : Reduce reaction times (e.g., 30 min at 120°C) to minimize side reactions.
- Protecting groups : Temporarily mask the dimethylamino group with Boc to prevent coordination with metal catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
